molecular formula C6H9F2IO2 B13084093 3-(2,2-Difluoroethoxy)-4-iodooxolane

3-(2,2-Difluoroethoxy)-4-iodooxolane

Cat. No.: B13084093
M. Wt: 278.04 g/mol
InChI Key: NITFVBLBQJTBNE-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxy)-4-iodooxolane: is an organic compound that features a unique combination of fluorine and iodine atoms attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-Difluoroethoxy)-4-iodooxolane typically involves the reaction of 2,2-difluoroethanol with an appropriate oxolane derivative under specific conditions. One common method includes the use of a base to facilitate the nucleophilic substitution reaction, followed by iodination to introduce the iodine atom .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 3-(2,2-Difluoroethoxy)-4-iodooxolane can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives, while coupling reactions can produce complex organic molecules with new functional groups .

Scientific Research Applications

Chemistry: In chemistry, 3-(2,2-Difluoroethoxy)-4-iodooxolane is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medicinal research, this compound is explored for its potential as a precursor to bioactive molecules. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceuticals .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, where its unique properties can improve performance .

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethoxy)-4-iodooxolane depends on its specific application. In medicinal chemistry, it may interact with biological targets through its fluorine and iodine atoms, which can form strong bonds with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to desired therapeutic effects .

Comparison with Similar Compounds

  • 2-(2,2-Difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride
  • Hexakis(2,2-difluoroethoxy)phosphazene
  • 2,2-Difluoroethanol derivatives

Comparison: Compared to these similar compounds, 3-(2,2-Difluoroethoxy)-4-iodooxolane is unique due to the presence of both fluorine and iodine atoms on an oxolane ring. This combination provides distinct chemical properties, such as increased reactivity and potential for diverse chemical modifications .

Biological Activity

3-(2,2-Difluoroethoxy)-4-iodooxolane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈F₂IO₂. Its structure features a 1,3-dioxolane ring, which is known for its diverse biological activities. The presence of the difluoroethoxy group and the iodine substituent significantly influence its pharmacological profile.

Antimicrobial Activity

Research has shown that derivatives of dioxolanes exhibit notable antimicrobial properties. In a study examining various 1,3-dioxolane derivatives, compounds with similar structural characteristics demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with ether or ester groups at specific positions on the dioxolane ring displayed excellent activity against Staphylococcus aureus and Pseudomonas aeruginosa .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus625–1250 µg/mL
This compoundP. aeruginosa625 µg/mL
Control CompoundE. coliNo activity detected

Antiviral Activity

The antiviral potential of dioxolanes has been explored in various studies. Compounds structurally related to this compound have shown efficacy against viral infections, particularly those targeting RNA viruses. The mechanism often involves interference with viral replication processes.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the dioxolane ring and substituents can enhance potency and selectivity. For example, the introduction of halogens or functional groups like methoxy or ethyl can significantly alter the compound's interaction with biological targets .

Case Studies

  • Antibacterial Study : A comparative study on various dioxolane derivatives revealed that certain substitutions led to enhanced antibacterial effects against resistant strains of bacteria. The presence of fluorine atoms was correlated with increased lipophilicity, aiding in membrane penetration .
  • Antiviral Efficacy : Another study focused on the antiviral properties of dioxolanes against hepatitis C virus (HCV). Compounds similar to this compound demonstrated significant inhibition of viral replication in vitro .

Properties

Molecular Formula

C6H9F2IO2

Molecular Weight

278.04 g/mol

IUPAC Name

3-(2,2-difluoroethoxy)-4-iodooxolane

InChI

InChI=1S/C6H9F2IO2/c7-6(8)3-11-5-2-10-1-4(5)9/h4-6H,1-3H2

InChI Key

NITFVBLBQJTBNE-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CO1)I)OCC(F)F

Origin of Product

United States

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